Valine, 3,3'-dithiobis[N-acetyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Valine, 3,3’-dithiobis[N-acetyl-] involves specific synthetic routes and reaction conditions. One common method includes the reaction of valine derivatives with dithiobis[N-acetyl] reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Valine, 3,3’-dithiobis[N-acetyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Valine, 3,3’-dithiobis[N-acetyl-] has gained attention in scientific research due to its unique properties . It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, this compound is explored for its potential therapeutic applications and as a tool for understanding biological processes . In industry, it may be used in the production of specialized chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Valine, 3,3'-dithiobis[N-acetyl-] (often referred to as N-acetylvaline) is a derivative of the branched-chain amino acid valine. This compound has garnered attention due to its potential biological activities, including its effects on metabolic processes, antimicrobial properties, and implications in dietary treatments for specific disorders. This article synthesizes current research findings on the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-acetylvaline is classified as an N-acyl-alpha amino acid, characterized by the presence of an acetyl group attached to the nitrogen atom of the valine backbone. This modification can influence its solubility, bioavailability, and interaction with biological systems.

1. Metabolic Regulation

Research indicates that derivatives of valine can play a role in metabolic regulation. A study highlighted a novel N-substituted valine derivative that exhibited unique binding properties to PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator in glucose and lipid metabolism. The compound demonstrated the ability to enhance insulin-stimulated glucose uptake in adipocytes and reduce lipid accumulation in hepatoma cells, suggesting potential therapeutic applications for metabolic disorders such as obesity and type 2 diabetes .

Table 1: Effects of N-substituted Valine Derivative on Metabolic Parameters

| Parameter | Control (Rosi) | N-substituted Valine Derivative |

|---|---|---|

| Insulin-stimulated glucose uptake | High | Moderate |

| Lipid accumulation | High | Low |

| PPARγ activation | Strong | Moderate |

2. Antimicrobial Properties

Valine derivatives have also been studied for their antimicrobial properties. Research on valine-rich β-hairpin-like antimicrobial peptides showed that these compounds possess potent antimicrobial activity with low cytotoxicity. For instance, a specific peptide derived from valine displayed significant efficacy against Salmonella enterica, reducing bacterial counts in infected models .

Table 2: Antimicrobial Activity of Valine-derived Peptides

| Peptide Variant | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| VR3 | 5 µg/mL | >100 µg/mL |

| Melittin | 2 µg/mL | 10 µg/mL |

3. Dietary Implications in Disorders

A notable case study involved a patient with ECHS1 deficiency who underwent dietary modifications including a low-valine diet. Over three years, the patient exhibited significant improvements in motor functions and overall quality of life. This suggests that controlling valine intake can be beneficial in managing certain metabolic disorders .

Case Study Summary: Dietary Intervention for ECHS1 Deficiency

- Patient Profile : Male child diagnosed with ECHS1 deficiency.

- Intervention : Low-valine and low-fat diet initiated.

- Outcomes :

- Improved motor skills (reduced need for support).

- Enhanced autonomy and quality of life.

- Biochemical analysis showed decreased plasma valine levels over time.

The biological activities of N-acetylvaline are believed to stem from its structural properties that allow it to interact with various biological targets:

- PPARγ Binding : The ability to activate PPARγ suggests a mechanism through which N-acetylvaline could influence metabolic pathways related to fat storage and glucose metabolism .

- Antimicrobial Action : The structural characteristics of valine-rich peptides facilitate their insertion into bacterial membranes, leading to cell lysis and death .

Properties

CAS No. |

174292-09-2 |

|---|---|

Molecular Formula |

C14H24N2O6S2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

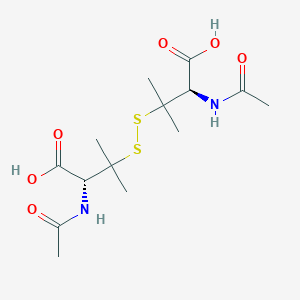

(2R)-2-acetamido-3-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1 |

InChI Key |

TYARMXWNXXYBMN-NXEZZACHSA-N |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(C)(C)[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.